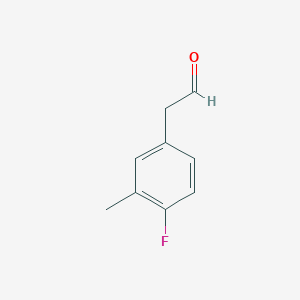
2-(4-Fluoro-3-methylphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an aldehyde functional group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)acetaldehyde typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with a suitable aldehyde precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity . The process is optimized to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(4-Fluoro-3-methylphenyl)acetic acid.
Reduction: 2-(4-Fluoro-3-methylphenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-methylphenyl)acetaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and testing.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)acetaldehyde
- 2-(3-Methylphenyl)acetaldehyde
- 2-(4-Chloro-3-methylphenyl)acetaldehyde
Uniqueness
2-(4-Fluoro-3-methylphenyl)acetaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the methyl group provides steric hindrance, influencing its interaction with other molecules .
Propiedades
IUPAC Name |
2-(4-fluoro-3-methylphenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDGVYPOOMTWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
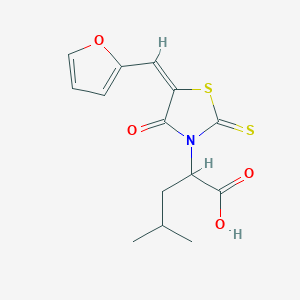
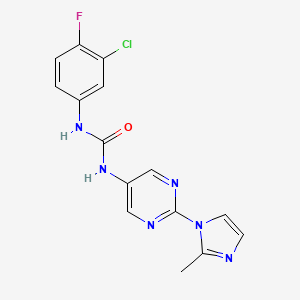
![1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2428259.png)
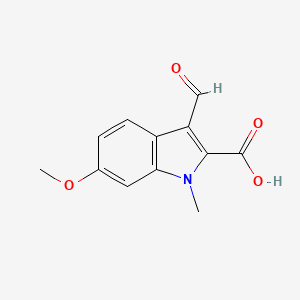
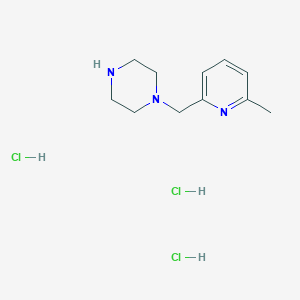
![methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate](/img/structure/B2428266.png)
![4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde](/img/structure/B2428267.png)

![2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2428271.png)
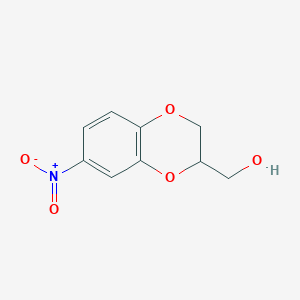
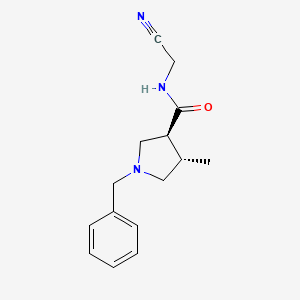
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2428275.png)
![3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2428278.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)
